![molecular formula C14H19NO2 B14791773 Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-azabicyclo[222]oct-2-ylmethoxy)- is a complex organic compound characterized by the presence of a phenol group and a bicyclic azabicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- typically involves the reaction of phenol with a suitable azabicyclo[2.2.2]octane derivative. One common method is the nucleophilic substitution reaction where the phenol group is introduced to the azabicyclo[2.2.2]octane structure under basic conditions . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, making it a more reactive nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols, nitrophenols.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions, while the azabicyclo[2.2.2]octane structure can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can be compared with other similar compounds, such as:
Phenol, 2-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-: Similar structure but with the phenol group at a different position, leading to different chemical and biological properties.
Tropane alkaloids: Share the azabicyclo[2.2.2]octane core but differ in the substituents attached to the structure, resulting in varied pharmacological activities.
These comparisons highlight the uniqueness of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- in terms of its specific chemical structure and the resulting properties.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-(1-azabicyclo[2.2.2]octan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C14H19NO2/c16-13-2-1-3-14(9-13)17-10-12-8-11-4-6-15(12)7-5-11/h1-3,9,11-12,16H,4-8,10H2 |
Clave InChI |
HSTBEKFBYFHTES-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC2COC3=CC=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)
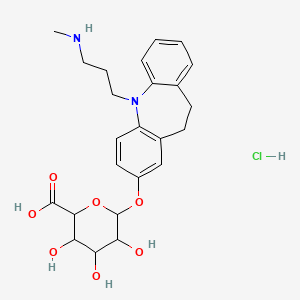
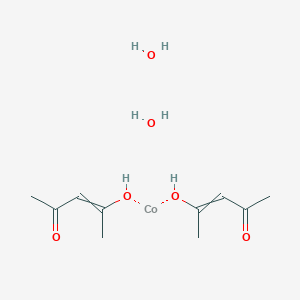
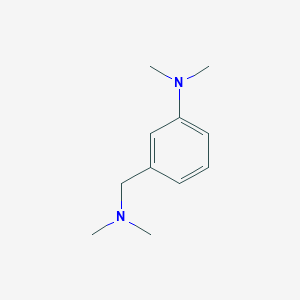
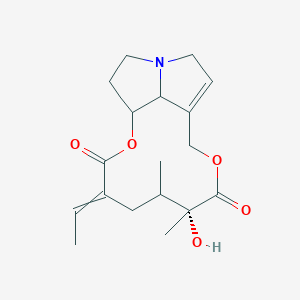
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)

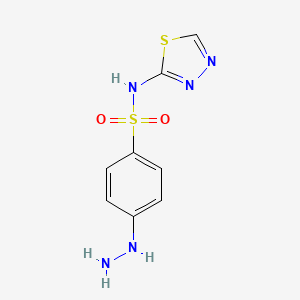
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
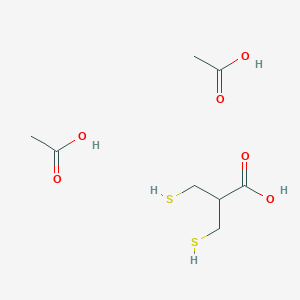
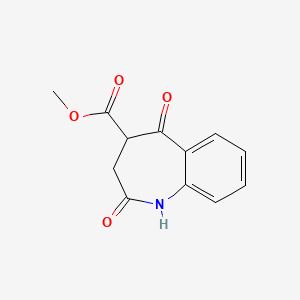
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
